2231079-74-4 (Free base)

Overview

Description

“2231079-74-4 (Free base)” is also known as NCT-505 . It is a potent, selective, orally available ALDH1A1 inhibitor with an IC50 of 7 nM (hALDH1A1), and exhibits high specificity over other ALDH isozymes and unrelated dehydrogenases .

Molecular Structure Analysis

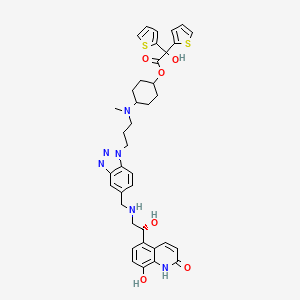

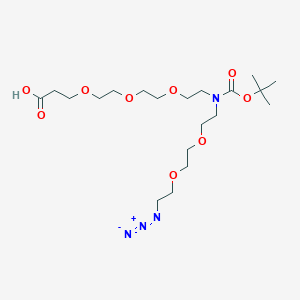

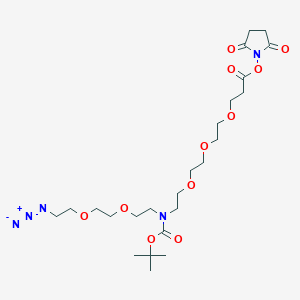

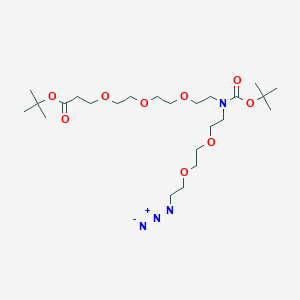

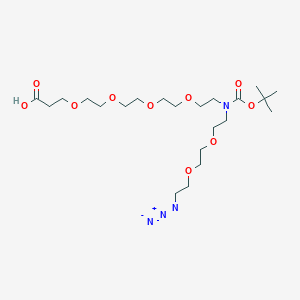

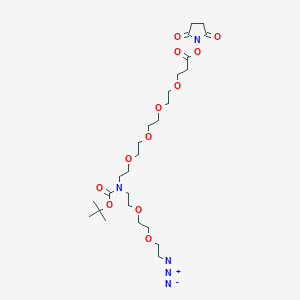

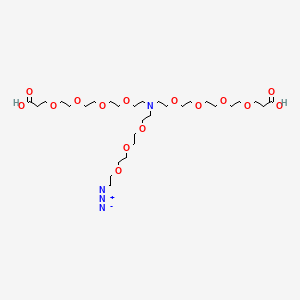

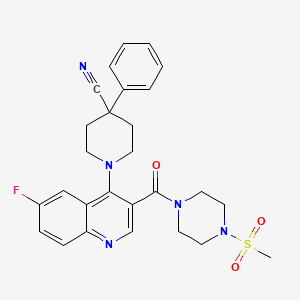

The molecular weight of “2231079-74-4 (Free base)” is 521.61 . The chemical formula is C27H28FN5O3S . The chemical name is 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of “2231079-74-4 (Free base)” include a molecular weight of 521.61 and a chemical formula of C27H28FN5O3S . It appears as a solid . It is soluble at 10 mM in DMSO .Scientific Research Applications

Microarray Data Management and Analysis

- BASE - 2nd Generation Software for Microarray Data Management and Analysis : Vallon-Christersson et al. (2009) discuss BASE, a comprehensive local microarray data repository and analysis application. It tracks material from biosource to raw data and analysis, providing an efficient tool for managing and analyzing microarray experiments (Vallon-Christersson, Nordborg, Svensson, & Häkkinen, 2009).

Research Information Systems

- Software on Demand: Issues for RE : Fickas (1997) discusses a base application for an information system at the University of Oregon, highlighting the development of customizable software for specific research needs (Fickas, 1997).

Data Licensing in Biomedical Research

- An Analysis and Metric of Reusable Data Licensing Practices for Biomedical Resources : Carbon et al. (2019) examine the legal permissions for data reuse and redistribution in biomedical research, addressing challenges in data integration and innovation due to licensing barriers (Carbon, Champieux, McMurry, Winfree, Wyatt, & Haendel, 2019).

Bibliometric Investigations in Physics

- On the Significance of Data Bases Keywords for a Large Scale Bibliometric Investigation in Fundamental Physics : Suraud et al. (1995) provide insights into bibliometric investigations in physics, focusing on the relevance of data base keywords in identifying research trends and groups (Suraud, Quoniam, Rostaing, & Dou, 1995).

Mechanism of Action

Safety and Hazards

The safety information for “2231079-74-4 (Free base)” includes a signal word of "Warning" . The hazard statements include H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Relevant Papers The relevant paper for “2231079-74-4 (Free base)” is "Yang SM, et al. J Med Chem. 2018 Jun 14;61 (11):4883-4903" .

properties

IUPAC Name |

1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNLWOQHMQRHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

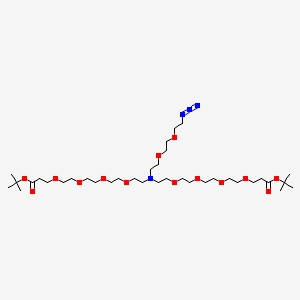

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?

A1: NCT-505 is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of NCT-505 and the broader effects of disulfiram likely lead to distinct downstream consequences.

Q2: What evidence suggests that NCT-505 could be a potential therapeutic agent for cancer?

A2: In vitro studies have shown that NCT-505 can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that NCT-505 could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, NCT-505 has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where NCT-505 could help overcome resistance to existing chemotherapeutic agents.

Q3: How does the chemical structure of NCT-505 relate to its activity?

A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of NCT-505 and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of NCT-505 to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.

Q4: What are the limitations of the current research on NCT-505 and what future studies are needed?

A4: The current research on NCT-505 primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.